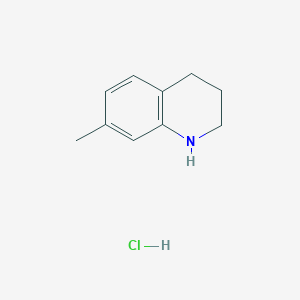

7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 90874-58-1) is a substituted tetrahydroquinoline derivative characterized by a methyl group at the 7-position of the quinoline ring system. Tetrahydroquinolines are saturated analogs of quinoline, where the nitrogen atom resides in the first position of the bicyclic structure. The hydrochloride salt form enhances solubility in polar solvents, making it advantageous for pharmaceutical and industrial applications. This compound is synthesized via catalytic hydrogenation or cyclization methods, with the methyl substituent influencing its electronic and steric properties .

Propriétés

IUPAC Name |

7-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h4-5,7,11H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICVGPNOMIVWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCCN2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726823 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90874-58-1 | |

| Record name | 7-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Nitration and Reduction of Tetrahydroquinoline Derivatives

One established method involves nitration of tetrahydroquinoline derivatives followed by reduction and methylation steps:

Nitration Step: Tetrahydroquinoline is nitrated at specific positions using nitric acid or nitrating mixtures under controlled temperature conditions. For instance, nitration of tetrahydroquinoline can be performed using a mixture of sulfuric acid and nitric acid, as detailed in patent US5283336A, where nitration occurs at the 7-position (from the quinoline core).

Reduction and Methylation: The nitro group is then reduced to an amine using catalytic hydrogenation or metal reduction. Subsequently, methylation at the amino group or the desired position is achieved using methylating agents such as methyl iodide or dimethyl sulfate, with reaction conditions optimized to prevent over-alkylation.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄, 0-5°C | ~70-80% | Selective nitration at 7-position |

| Reduction | Pd/C, H₂, room temp | ~85% | Converts NO₂ to NH₂ |

| Methylation | Dimethyl sulfate, base | ~90% | Yields 7-methyl derivative |

This route is versatile and suitable for industrial scale, avoiding expensive raw materials.

Ring-Closing and Cyclization Approaches

Another prominent method involves constructing the tetrahydroquinoline ring via cyclization reactions:

Schiff Base Formation and Cyclization: Using aldehydes and amines, Schiff bases are formed, which upon cyclization via intramolecular Mannich reactions or Friedländer-type cyclizations yield tetrahydroquinoline cores.

Catalytic Hydrogenation: The intermediate compounds are then subjected to catalytic hydrogenation to saturate the quinoline ring, followed by methylation at the nitrogen or other positions.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Schiff Base Formation | Aldehyde + Amine | Variable | Depends on substituents |

| Cyclization | Acid or base catalysis | 60-75% | Mild conditions, room temperature |

| Hydrogenation | Pd/C, H₂ | >90% | Saturation of aromatic ring |

| Methylation | Dimethyl sulfate | 70-85% | Selective methylation at nitrogen |

This method offers high regioselectivity and is adaptable to various substitutions.

Modern Synthetic Routes Using Catalytic and Reagent-Based Strategies

Recent advances include the use of catalytic systems and novel reagents:

Cationic Tetrahydroquinoline Synthesis: As per patent WO2011110627A1, cationic 7-amino tetrahydroquinolines are synthesized via multi-step routes involving reduction, methylation, and salt formation, with yields around 70%.

Reductive Amination and Alkylation: Using reagents like formaldehyde, methyl iodide, or dimethyl sulfate in the presence of catalysts such as Pd/C or Lewis acids, the methylation at the 7-position is achieved efficiently.

Hydrogenation and Salt Formation: Final steps involve hydrogenation of intermediates followed by salt formation with hydrochloric acid to produce the hydrochloride salt.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Alkylation | Dimethyl sulfate, base | 91-93% | High efficiency |

| Hydrogenation | Pd/C, reflux | >90% | Purity and yield optimized |

| Salt formation | HCl in ethanol | Quantitative | Produces hydrochloride salt |

Summary of Preparation Data

| Method | Key Reagents | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nitration & Reduction | HNO₃, Pd/C, methylating agents | 70-90% | Well-established, scalable | Over-nitration risk |

| Cyclization & Hydrogenation | Aldehydes, amines, Pd/C | 60-85% | Regioselective, versatile | Multi-step process |

| Catalytic & Reagent-Based | Dimethyl sulfate, HCl | >90% | High yield, straightforward | Reagent toxicity |

Notes on Experimental Conditions and Optimization

- Temperature Control: Many steps, especially nitration and cyclization, require precise temperature regulation to prevent side reactions.

- Reagent Purity: High purity reagents such as dimethyl sulfate and catalysts are essential for reproducibility.

- Reaction Monitoring: Techniques like TLC, LC-MS, and NMR are used to monitor reaction progress and purity.

Analyse Des Réactions Chimiques

Types of Reactions

7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the tetrahydroquinoline to its corresponding quinoline derivative.

Reduction: Reduction reactions can further saturate the ring system or reduce functional groups attached to the quinoline ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C10H13N·HCl

- Molecular Weight : 183.68 g/mol

- Melting Point : 136 °C

- Solubility : Soluble in water

- Bioavailability : High (based on in vitro studies)

Medicinal Chemistry

MTHQ HCl is primarily studied for its potential neuroprotective effects. It belongs to the class of tetrahydroisoquinolines (THIQs), which have been shown to exhibit various pharmacological activities:

- Neuroprotection : MTHQ HCl and its derivatives are known to mitigate the effects of neurotoxins associated with dopaminergic neurodegeneration, making them potential candidates for treating neurodegenerative diseases such as Parkinson's disease .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit monoamine oxidase (MAO), which is linked to the modulation of neurotransmitter levels in the brain. This inhibition may contribute to its neuroprotective properties .

Pharmacology

Research indicates that MTHQ HCl may have applications in pain management through opioid receptor modulation. Studies have shown that THIQ derivatives can selectively antagonize kappa opioid receptors, which could lead to the development of new analgesics with fewer side effects compared to traditional opioids.

Organic Synthesis

MTHQ HCl serves as a valuable building block in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules : It is utilized in synthesizing complex organic molecules and natural products, enhancing the efficiency of drug development processes .

- Chemical Reactions : The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of various derivatives with significant biological activity.

Case Study 1: Neuroprotective Effects

A study involving MTHQ HCl demonstrated significant neuroprotective effects in MPTP-treated mice. The results indicated a marked reduction in neurodegeneration compared to control groups, suggesting its potential utility in treating Parkinsonian symptoms.

Case Study 2: Opioid Receptor Modulation

In another investigation focusing on opioid receptor interactions, MTHQ HCl was found to exhibit selective antagonism at kappa receptors. This selectivity could lead to innovative pain management therapies that minimize the adverse effects associated with conventional opioid treatments.

Mécanisme D'action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, modulating their activity and function .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Substituted tetrahydroquinolines and tetrahydroisoquinolines exhibit diverse pharmacological and chemical behaviors depending on substituent type, position, and ring structure. Below is a detailed comparison:

Substituent Type and Position

- 7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 90874-58-1) Substituent: Methyl (-CH₃) at the 7-position. Properties: The electron-donating methyl group increases lipophilicity, improving membrane permeability. This enhances bioavailability in drug formulations. Applications: Used as an intermediate in pharmaceuticals, corrosion inhibitors, and agrochemicals .

- 7-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 19500-62-0) Substituent: Methoxy (-OCH₃) at the 7-position (isoquinoline scaffold). Properties: The methoxy group provides electron-rich aromaticity, favoring antioxidant activity and interactions with biological targets like serotonin receptors. Applications: Explored in neuropharmacology and dye synthesis .

- 7-Chloro-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 90562-34-8) Substituent: Chloro (-Cl) at the 7-position. Properties: The electronegative chlorine atom enhances reactivity in nucleophilic substitutions. Higher toxicity (H301 hazard) compared to methyl derivatives. Applications: Intermediate in pesticide synthesis and halogenated drug candidates .

- 7-Nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS N/A) Substituent: Nitro (-NO₂) at the 7-position. Properties: Strong electron-withdrawing effects reduce aromatic stability but increase suitability as a synthetic precursor. Applications: Key intermediate in explosives and nitro-containing pharmaceuticals .

Structural Isomerism: Quinoline vs. Isoquinoline

- Quinoline Derivatives (e.g., 7-Methyl-1,2,3,4-tetrahydroquinoline): Nitrogen at position 1; applications in corrosion inhibition and antimicrobial agents.

- Isoquinoline Derivatives (e.g., 7-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, CAS 41565-82-6): Nitrogen at position 2; structural analogs of neurotransmitters (e.g., dopamine), making them relevant in CNS drug development .

Physicochemical and Hazard Profiles

Activité Biologique

7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (7-MeTHQ HCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of neuroprotection and potential therapeutic applications for neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Formula : C₁₀H₁₃N·HCl

- Molecular Weight : 183.68 g/mol

- Structure : The compound features a tetrahydroquinoline structure, which is a bicyclic system encompassing both a quinoline and a saturated cyclohexane ring.

7-MeTHQ HCl exerts its biological effects primarily through its neuroprotective properties. It acts by:

- Antagonizing Neurotoxicity : The compound has been shown to counteract the effects of neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and rotenone, which are known to induce dopaminergic neurodegeneration. This antagonistic effect is crucial for its potential application in treating conditions like Parkinson's disease .

- Modulating Biochemical Pathways : 7-MeTHQ HCl influences dopamine metabolism and exhibits protective effects against dopaminergic cell death. It is believed to modulate neurotransmitter regulation pathways and inhibit monoamine oxidase (MAO) activity, which contributes to its neuroprotective effects .

Neuroprotective Effects

Research indicates that 7-MeTHQ HCl demonstrates significant neuroprotective activity:

- In vitro Studies : In studies using neuronal cell cultures exposed to neurotoxins, 7-MeTHQ HCl effectively reduced cell death and oxidative stress markers .

- Animal Models : In vivo studies have shown that administration of 7-MeTHQ HCl can improve motor function and reduce dopaminergic neuron loss in models of Parkinson's disease.

Antimicrobial Properties

Emerging research suggests that 7-MeTHQ HCl may also possess antimicrobial properties:

- Antibacterial Activity : Preliminary studies indicate that the compound exhibits antibacterial effects against various pathogens. Further research is needed to establish its efficacy and mechanism in this context .

Comparative Analysis with Similar Compounds

Case Study 1: Neuroprotection Against MPTP-Induced Toxicity

A study evaluated the protective effects of 7-MeTHQ HCl in mice subjected to MPTP administration. Results indicated that treatment with the compound significantly reduced the loss of dopaminergic neurons in the substantia nigra compared to control groups. Behavioral assessments also showed improved motor coordination in treated animals .

Case Study 2: In Vitro Assessment of Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial properties of 7-MeTHQ HCl against various bacterial strains. The compound demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. Further studies are underway to explore its potential as an antimicrobial agent.

Q & A

Basic: What are the standard synthetic routes for 7-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via cyclization of substituted aniline derivatives. A common approach involves:

- Step 1 : Condensation of 3-methylaniline with a carbonyl source (e.g., formaldehyde) under acidic conditions to form the tetrahydroquinoline core.

- Step 2 : Hydrochloride salt formation using HCl in ethanol.

- Purification : Recrystallization from ethanol/water mixtures (yield ~65–75%) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) to remove unreacted amines or by-products like overmethylated analogs .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group position (δ ~2.3 ppm for C7-CH₃) and aromatic proton environments.

- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks ([M+H]⁺ at m/z ~194.1 for the free base).

- Elemental Analysis : Validate C, H, N, and Cl content (±0.3% theoretical) .

Advanced: How do steric effects of the 7-methyl group influence regioselectivity in downstream reactions?

Methodological Answer:

The 7-methyl group directs electrophilic substitution to the C5 position due to steric hindrance at C7. For example:

- Nitration : Yields 5-nitro derivatives predominantly (H₂SO₄/HNO₃, 0–5°C).

- Sulfonation : Forms 5-sulfo analogs (oleum, 80°C).

- Validation : HPLC (C18 column, acetonitrile/water gradient) quantifies regioselectivity (>85% C5 products) .

Advanced: What analytical challenges arise in chiral resolution of its derivatives, and how are they addressed?

Methodological Answer:

Chiral impurities (<2%) can form during asymmetric alkylation. Resolution strategies include:

- Chiral GC-MS : Use β-cyclodextrin columns (e.g., Chiraldex B-PH) at 120°C to separate enantiomers (Rf = 1.2–1.3).

- HPLC with Chiralpak AD-H : Hexane/isopropanol (90:10) at 1 mL/min resolves diastereomers (retention time: 8.2 vs. 9.5 min).

- X-ray Crystallography : Confirms absolute configuration for critical intermediates .

Advanced: How do pH and solvent polarity affect the stability of the tetrahydroquinoline ring?

Methodological Answer:

- Acidic Conditions (pH <3) : Protonation of the amine stabilizes the ring, preventing retro-aldichl decomposition.

- Basic Conditions (pH >9) : Ring-opening occurs via hydroxide attack at C1, forming linear amines (validated by LC-MS monitoring).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance thermal stability (>150°C), while protic solvents (MeOH) accelerate degradation at 80°C .

Data Contradiction: How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

Contradictions often stem from impurity profiles (e.g., residual solvents or methylated by-products). Mitigation includes:

- HPLC Purity Threshold : Require >98% purity (UV detection at 254 nm).

- Bioactivity Assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) to confirm target specificity.

- Batch Comparison : Cross-validate results with independently synthesized lots .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like Schrödinger’s QikProp estimate logP (~2.1), CNS permeability (-2.1), and CYP450 inhibition (CYP2D6 IC₅₀ ~15 μM).

- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration (CHARMM force field, 100 ns trajectories).

- Validation : Compare with in vitro Caco-2 permeability assays (Papp ~5.2 × 10⁻⁶ cm/s) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.